molecular formula C19H15N3 B017713 3,8-Diamino-6-phenylphenanthridine CAS No. 52009-64-0

3,8-Diamino-6-phenylphenanthridine

Cat. No.: B017713
CAS No.: 52009-64-0
M. Wt: 285.3 g/mol
InChI Key: CPNAVTYCORRLMH-UHFFFAOYSA-N
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Description

3,8-Diamino-6-phenylphenanthridine is an organic compound with the molecular formula C19H15N3 It is known for its unique structure, which includes a phenanthridine core substituted with amino groups at positions 3 and 8, and a phenyl group at position 6

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3,8-Diamino-6-phenylphenanthridine is DNA . This compound binds to DNA through a non-specific interaction along the DNA exterior .

Mode of Action

This compound interacts with its target, DNA, by means of a non-specific binding along the DNA exterior . This interaction can lead to changes in the DNA structure, potentially affecting its function.

Pharmacokinetics

Its solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.

Result of Action

This compound has been investigated for its anti-tumor and anti-viral properties . Its binding to DNA could potentially interfere with the normal functioning of cells, leading to anti-tumor and anti-viral effects.

Action Environment

It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability.

Safety and Hazards

When handling 3,8-Diamino-6-phenylphenanthridine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Do not get in eyes, on skin, or on clothing .

Future Directions

The future directions of 3,8-Diamino-6-phenylphenanthridine research could involve further investigation of its anti-tumor and anti-viral properties . It could also be used in the synthesis of new types of rigid polyamides . For more detailed future directions, it is recommended to refer to specific scientific literature or databases.

Biochemical Analysis

Biochemical Properties

3,8-Diamino-6-phenylphenanthridine can bind to DNA by means of a non-specific binding along the DNA exterior . This interaction with DNA could potentially influence the activity of various enzymes and proteins that interact with DNA.

Cellular Effects

Given its ability to bind to DNA, it may influence cell function by altering gene expression and impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with DNA. It can bind to DNA non-specifically, potentially influencing the activity of DNA-interacting enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

It is soluble in chloroform, dichloromethane, and methanol , suggesting that it could be stable in these solvents over time.

Transport and Distribution

Given its ability to bind to DNA, it may be localized to the nucleus of cells .

Subcellular Localization

This compound, due to its ability to bind to DNA, is likely to be localized in the nucleus of cells . This localization could potentially influence its activity and function, particularly in relation to DNA-interacting enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-6-phenylphenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-nitrobenzaldehyde and aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production. Solvents like chloroform, dichloromethane, and methanol are commonly used due to their ability to dissolve the intermediates and final product effectively .

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-6-phenylphenanthridine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted phenanthridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3,8-phenanthridinediamine
  • 2,6-Diaminoanthraquinone
  • 4,7-Dichloroquinoline

Uniqueness

Compared to similar compounds, 3,8-Diamino-6-phenylphenanthridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to bind to DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

6-phenylphenanthridine-3,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNAVTYCORRLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966339
Record name 6-Phenylphenanthridine-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-64-0
Record name 3,8-Diamino-6-phenylphenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52009-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Diamino-6-phenylphenanthridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylphenanthridine-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-diamino-6-phenylphenanthridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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